An In-depth Technical Guide to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
An In-depth Technical Guide to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a key synthetic intermediate possessing a rigid, three-dimensional spirocyclic scaffold. This unique structural motif has garnered significant attention in medicinal chemistry for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides a comprehensive overview of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate, including its chemical properties, a detailed examination of its synthesis, its reactivity, and its pivotal role as a building block in the development of novel therapeutics, particularly in the fields of antiviral and antibacterial research. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced efficacy, selectivity, and improved drug-like properties. Spirocyclic systems, which feature two rings connected by a single common atom, have emerged as particularly valuable scaffolds.[1][2] The inherent three-dimensionality and conformational rigidity of these structures can lead to improved binding affinity and selectivity for biological targets.[2]
The 5-azaspiro[2.4]heptane core, a fusion of a cyclopropane and a pyrrolidine ring, is a prime example of a spirocyclic scaffold that has proven its utility in medicinal chemistry. This framework is a key component in a number of biologically active compounds, including potent inhibitors of the Hepatitis C Virus (HCV) NS5A protein.[3][4] The incorporation of this moiety can enhance metabolic stability and provide a defined vector for substituents to interact with target proteins. Ethyl 5-azaspiro[2.4]heptane-7-carboxylate serves as a versatile and readily functionalizable starting material for the synthesis of more complex molecules based on this valuable scaffold.
Physicochemical Properties
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is typically handled in its hydrochloride salt form for improved stability and handling characteristics.[5][6]
| Property | Value | Source |
| IUPAC Name | ethyl 5-azaspiro[2.4]heptane-7-carboxylate | N/A |
| CAS Number | 2007919-30-2 (hydrochloride salt) | [5][6] |
| Molecular Formula | C₉H₁₅NO₂ | [6] |
| Molecular Weight | 169.22 g/mol (free base) | N/A |
| Molecular Formula (HCl salt) | C₉H₁₆ClNO₂ | [5][6] |
| Molecular Weight (HCl salt) | 205.68 g/mol | [5][6] |
| Appearance | Typically an off-white to white solid | N/A |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | N/A |
Synthesis of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
A robust and scalable synthesis of the 5-azaspiro[2.4]heptane core is crucial for its application in drug discovery programs. A common and effective strategy involves the construction of the spirocyclic system from a suitable pyrrolidine precursor. The following proposed synthetic pathway is based on established methodologies for creating similar spirocyclic proline analogs, particularly those outlined in the patent literature for the synthesis of HCV inhibitor intermediates.[1][3][4]
Retrosynthetic Analysis
A logical retrosynthetic approach to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate begins with the disconnection of the cyclopropane ring, revealing a 4-methylenepyrrolidine intermediate. This intermediate can, in turn, be derived from a 4-oxopyrrolidine derivative, a readily available starting material.
Caption: Retrosynthetic pathway for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.
Proposed Synthetic Protocol
Step 1: Oxidation of N-protected 4-hydroxyproline ethyl ester
The synthesis commences with a commercially available and enantiomerically pure starting material, such as N-Boc-cis-4-hydroxy-L-proline. The hydroxyl group is first esterified to the ethyl ester, followed by oxidation to the corresponding ketone.
-
Rationale: The use of an N-Boc protecting group prevents unwanted side reactions at the nitrogen atom during the oxidation and subsequent steps. Common oxidation reagents for this transformation include Swern oxidation, Dess-Martin periodinane, or TEMPO-catalyzed oxidation.
Step 2: Wittig Olefination
The 4-keto group is then converted to a methylene group via a Wittig reaction.
-
Rationale: The Wittig reaction is a reliable method for the formation of a carbon-carbon double bond from a ketone. The use of methyltriphenylphosphonium bromide and a strong base, such as potassium tert-butoxide, generates the necessary ylide for the olefination.
Step 3: Cyclopropanation
The key spirocyclic core is formed through the cyclopropanation of the exocyclic double bond.
-
Rationale: The Simmons-Smith reaction or its variants are commonly employed for the cyclopropanation of alkenes. This reaction typically utilizes diiodomethane and a zinc-copper couple to generate the reactive carbenoid species.
Step 4: Deprotection (Optional)
If the N-protected version is not the desired final product, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the title compound as a salt.
Caption: Proposed synthetic workflow for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.
Spectroscopic Characterization (Representative Data)
While a publicly available, experimentally verified full dataset for the title compound is limited, the following is a representative spectroscopic analysis based on closely related analogs, such as N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid.[7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl ester and the spirocyclic core.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂- (ethyl) | ~4.1-4.2 | Quartet (q) | ~7.1 |
| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | ~7.1 |
| -CH- (pyrrolidine, C7) | ~3.5-3.7 | Triplet (t) or Doublet of Doublets (dd) | Varies |
| -CH₂- (pyrrolidine, C6 & C8) | ~3.0-3.4 | Multiplet (m) | Varies |
| -CH₂- (cyclopropane, C1 & C2) | ~0.5-1.0 | Multiplet (m) | Varies |
| -NH- | Broad singlet, variable | Singlet (s) | N/A |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the presence of the ester carbonyl and the unique spiro carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~170-175 |
| -CH₂- (ethyl) | ~60-62 |
| -CH- (pyrrolidine, C7) | ~58-60 |
| Spiro-C (C3) | ~20-25 |
| -CH₂- (pyrrolidine, C6 & C8) | ~45-55 |
| -CH₂- (cyclopropane, C1 & C2) | ~10-20 |
| -CH₃ (ethyl) | ~14-15 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (secondary amine) | 3300-3500 (broad) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1730-1750 |
| C-N stretch | 1000-1250 |
Mass Spectrometry
-
Expected [M+H]⁺: m/z = 170.1176 (for the free base)
Reactivity and Derivatization
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate offers two primary sites for further chemical modification: the secondary amine and the ethyl ester.
Caption: Key reactivity and derivatization pathways.
Reactions at the Nitrogen Atom
The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo a variety of transformations:
-
N-Alkylation and N-Arylation: The nitrogen can be functionalized with various alkyl or aryl groups through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse substituents to explore structure-activity relationships.
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This is a common strategy for introducing specific pharmacophores.
Reactions at the Ester Group
The ethyl ester provides a handle for further modifications:
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a key transformation in the synthesis of many pharmaceuticals.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.
Applications in Drug Discovery
The 5-azaspiro[2.4]heptane scaffold is a privileged motif in medicinal chemistry, and Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a key intermediate for accessing derivatives with a range of biological activities.
-
Antiviral Agents: As previously mentioned, derivatives of this scaffold are potent inhibitors of the HCV NS5A protein.[3][4][7] The rigid spirocyclic core helps to correctly orient the pharmacophoric groups for optimal binding to the target.
-
Antibacterial Agents: The 5-azaspiro[2.4]heptane moiety has been incorporated into novel quinolone antibiotics, demonstrating potent activity against various bacterial strains.[8]
-
Dopamine D3 Receptor Antagonists: Certain 1,2,4-triazolyl 5-azaspiro[2.4]heptanes have shown high affinity and selectivity for the dopamine D3 receptor, a target for various central nervous system disorders.[9]
-
Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane scaffold has been utilized in the development of potent dual orexin 1 and orexin 2 receptor antagonists, which are of interest for the treatment of sleep disorders.[10][11]
Safety and Handling
The hydrochloride salt of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, and a lab coat) should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with significant potential in drug discovery. Its rigid spirocyclic core provides a unique platform for the development of novel therapeutics with improved pharmacological profiles. The synthetic routes to this intermediate are well-established, and its reactivity allows for a wide range of derivatizations. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of intermediates like Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is set to increase.
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